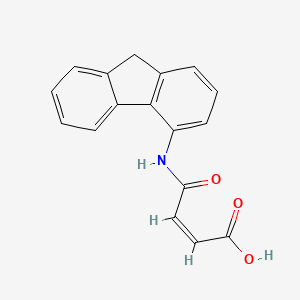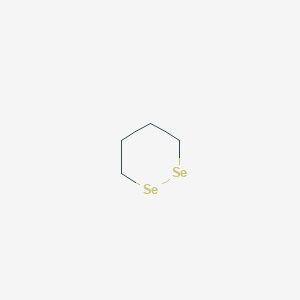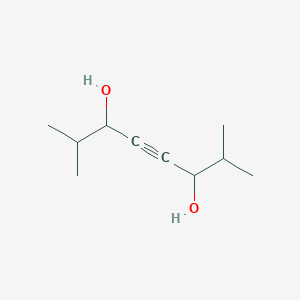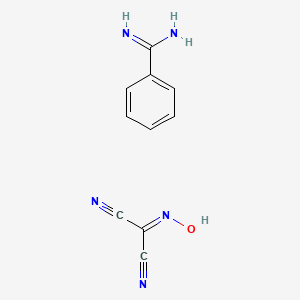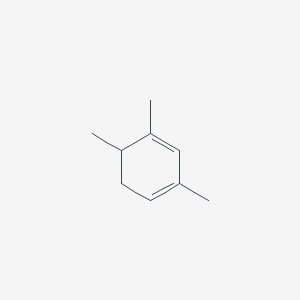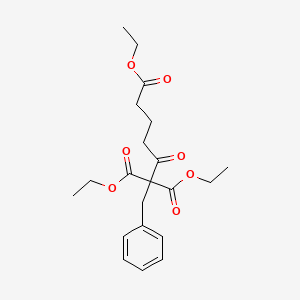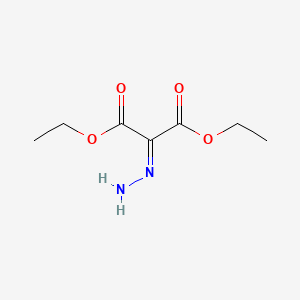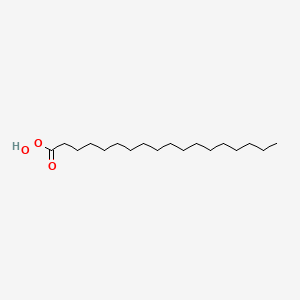
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione is a heterocyclic compound that contains both a thiazole ring and an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione typically involves the reaction of 4-methoxyaniline with a thiazole derivative under specific conditions. One common method involves the use of a condensation reaction where 4-methoxyaniline is reacted with a thioamide in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to achieve the desired product quality and yield.
化学反応の分析
Types of Reactions
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
科学的研究の応用
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways, leading to changes in cell function and viability.
類似化合物との比較
Similar Compounds
4-Methoxyaniline: A precursor in the synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Aniline Derivatives: Compounds with similar aniline structures but different functional groups.
Uniqueness
This compound is unique due to the combination of its thiazole ring and methoxyaniline moiety, which imparts specific chemical and biological properties
特性
CAS番号 |
13199-40-1 |
|---|---|
分子式 |
C10H10N2OS2 |
分子量 |
238.3 g/mol |
IUPAC名 |
4-(4-methoxyanilino)-5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H10N2OS2/c1-13-8-4-2-7(3-5-8)11-9-6-15-10(14)12-9/h2-5H,6H2,1H3,(H,11,12,14) |
InChIキー |
QDEAZRMBJGWZQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=NC(=S)SC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)


![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
